molecular formula C18H22N4O5S2 B6526961 3,4-dimethoxy-N-{5-[({[(oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide CAS No. 893153-29-2

3,4-dimethoxy-N-{5-[({[(oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide

Cat. No. B6526961
M. Wt: 438.5 g/mol
InChI Key: RDZHLBBWENOJMI-UHFFFAOYSA-N
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Description

3,4-dimethoxy-N-{5-[({[(oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide is a useful research compound. Its molecular formula is C18H22N4O5S2 and its molecular weight is 438.5 g/mol. The purity is usually 95%.
The exact mass of the compound 3,4-dimethoxy-N-{5-[({[(oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide is 438.10316216 g/mol and the complexity rating of the compound is 558. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound '3,4-dimethoxy-N-{5-[({[(oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide' involves the synthesis of two key intermediates, followed by their coupling to form the final product. The first intermediate is 5-((oxolan-2-yl)methylthio)-1,3,4-thiadiazole-2-carboxylic acid, which is then converted to the second intermediate, 5-((oxolan-2-yl)methylthio)-1,3,4-thiadiazole-2-carboxamide. The final product is then obtained by coupling this intermediate with 3,4-dimethoxybenzoyl chloride in the presence of a base.

Starting Materials
2-amino-5-methylthiazole, 2-bromoethanol, Sodium hydride, Carbon disulfide, Hydrochloric acid, Sodium hydroxide, Thionyl chloride, Dimethyl sulfate, 3,4-dimethoxybenzoic acid, Phosphorus pentoxide, Oxolane, N,N-dimethylformamide, Triethylamine

Reaction
1. Synthesis of 5-((oxolan-2-yl)methylthio)-1,3,4-thiadiazole-2-carboxylic acid: React 2-amino-5-methylthiazole with 2-bromoethanol in the presence of sodium hydride to obtain 5-(2-hydroxyethyl)-2-amino-4-methylthiazole. React this intermediate with carbon disulfide and hydrochloric acid to obtain 5-(2-chloroethylthio)-1,3,4-thiadiazole-2-carboxylic acid. React this intermediate with sodium hydroxide to obtain 5-((oxolan-2-yl)methylthio)-1,3,4-thiadiazole-2-carboxylic acid., 2. Synthesis of 5-((oxolan-2-yl)methylthio)-1,3,4-thiadiazole-2-carboxamide: React 5-((oxolan-2-yl)methylthio)-1,3,4-thiadiazole-2-carboxylic acid with thionyl chloride and then with dimethyl sulfate to obtain 5-((oxolan-2-yl)methylthio)-1,3,4-thiadiazole-2-carboxylic acid methyl ester. React this intermediate with ammonia to obtain 5-((oxolan-2-yl)methylthio)-1,3,4-thiadiazole-2-carboxamide., 3. Synthesis of 3,4-dimethoxy-N-{5-[({[(oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide: React 5-((oxolan-2-yl)methylthio)-1,3,4-thiadiazole-2-carboxamide with 3,4-dimethoxybenzoyl chloride in the presence of triethylamine and phosphorus pentoxide to obtain the final product.

properties

IUPAC Name

3,4-dimethoxy-N-[5-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O5S2/c1-25-13-6-5-11(8-14(13)26-2)16(24)20-17-21-22-18(29-17)28-10-15(23)19-9-12-4-3-7-27-12/h5-6,8,12H,3-4,7,9-10H2,1-2H3,(H,19,23)(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDZHLBBWENOJMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)NCC3CCCO3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-dimethoxy-N-{5-[({[(oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide

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